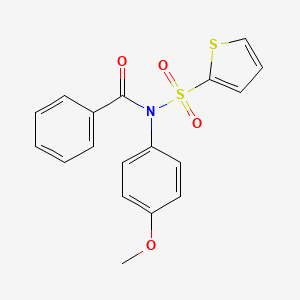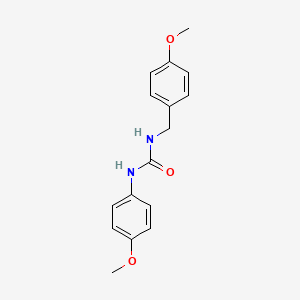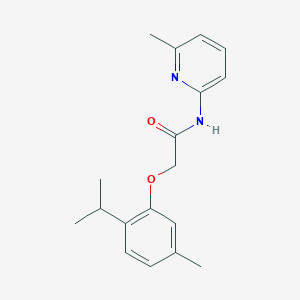
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the development of anti-cancer drugs.
Wirkmechanismus
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide inhibits tubulin polymerization by binding to the colchicine-binding site on beta-tubulin. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the aggregation of tau protein, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It also has a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, the synthesis of this compound is complex and requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not fully understood, which limits its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for the research of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide. One potential direction is the development of this compound-based prodrugs, which can improve the solubility and bioavailability of this compound. Another direction is the investigation of the synergistic effects of this compound with other anti-cancer drugs, such as taxanes and vinca alkaloids. In addition, the development of this compound analogs with improved selectivity and potency for cancer cells is another promising direction for future research. Finally, the investigation of the potential applications of this compound in the treatment of neurodegenerative diseases is another exciting area of research.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide involves the reaction between 4-methoxybenzoyl chloride, 2-thiophenesulfonic acid, and aniline in the presence of a base catalyst. The reaction proceeds through an acylation process, resulting in the formation of this compound as a white crystalline powder. The purity of the product can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound inhibits tubulin polymerization, which disrupts the cytoskeleton of cancer cells, leading to cell cycle arrest and apoptosis. In addition to its anti-cancer activity, this compound has also been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-23-16-11-9-15(10-12-16)19(18(20)14-6-3-2-4-7-14)25(21,22)17-8-5-13-24-17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJEUWQUMJJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)
![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)
![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)

![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)

![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)